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Compound of Interest

Compound Name: (R)-1-(2-Chlorophenyl)ethanol

CAS No.:
120466-66-2; 131864-71-6;

13524-04-4

Cat. No.: B2680201

Get Quote

Technical Whitepaper: (R)-1-(2-
Chlorophenyl)ethanol
Physicochemical Profile, Synthetic Utility, and Safety
Protocols
Executive Summary
(R)-1-(2-Chlorophenyl)ethanol (CAS: 120466-66-2) is a high-value chiral secondary alcohol.

[1] It serves as a "privileged structure" in drug discovery, functioning as a precursor for chiral

amines, ethers, and halo-derivatives found in agrochemicals and pharmaceuticals. Its ortho-

chloro substituent provides unique steric and electronic properties that influence the

stereoselectivity of downstream transformations, distinguishing it from its meta- and para-

isomers.

Identity and Physicochemical Characterization[2][3]
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Nomenclature and Identifiers
Parameter Detail

IUPAC Name (1R)-1-(2-Chlorophenyl)ethanol

Common Synonyms
(R)-2'-Chloro-α-methylbenzyl alcohol; (R)-1-(o-

Chlorophenyl)ethanol

CAS Number
120466-66-2 (Specific Enantiomer)13524-04-4

(Racemate)

Molecular Formula C₈H₉ClO

Molecular Weight 156.61 g/mol

SMILES CC1=CC=CC=C1Cl

Physical Properties
The following data represents the purified (R)-enantiomer.

Property Value Conditions / Notes

Physical State Liquid Colorless to light yellow

Boiling Point 121–123 °C
@ 14 mmHg (derived from

racemate)

Density 1.18 g/mL @ 20 °C

Refractive Index = 1.5450 Standard reference

Specific Rotation , Chloroform (CHCl₃)

Flash Point 94 °C Closed Cup

Solubility Soluble
Methanol, Ethanol, DCM, Ethyl

Acetate

Solubility Insoluble Water
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Critical Note on Stereochemistry: The optical rotation is solvent-dependent. While positive (+) in

chloroform, reports indicate inversion of sign or magnitude shifts in protic solvents like

methanol. Always verify enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H

column) rather than rotation alone.

Synthetic Routes: Asymmetric Catalysis
The industrial preparation of (R)-1-(2-Chlorophenyl)ethanol relies on Asymmetric Transfer

Hydrogenation (ATH) to ensure high enantiomeric excess (>98% ee).

Primary Workflow: Noyori Transfer Hydrogenation
This method utilizes a Ruthenium(II) catalyst complexed with a chiral diamine ligand (e.g.,

TsDPEN).

Substrate: 2'-Chloroacetophenone

Catalyst System: RuCl(p-cymene)[(S,S)-TsDPEN]

Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope) or Isopropanol.

Mechanism: Metal-ligand bifunctional catalysis where the chiral ligand creates a steric

pocket that differentiates the pro-chiral faces of the ketone.

Biocatalytic Reduction
An alternative "green" route employs Ketoreductases (KREDs) or Alcohol Dehydrogenases

(ADHs) which can achieve >99% ee under mild aqueous conditions.

Synthesis Workflow Diagram
The following diagram illustrates the stereoselective reduction pathway.
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Figure 1: Asymmetric Transfer Hydrogenation (ATH) pathway yielding the (R)-enantiomer.

Chemical Reactivity and Transformations
The secondary hydroxyl group, combined with the steric bulk of the ortho-chloro ring, dictates

its reactivity profile.

Stereospecific Substitutions (Mitsunobu & Activation)
The (R)-hydroxyl group can be converted into other functional groups with inversion of

configuration (Walden inversion) or retention depending on the method.

Activation: Reaction with Methanesulfonyl chloride (MsCl) yields the mesylate, a versatile

electrophile.

Azidation: Reaction with Diphenylphosphoryl azide (DPPA) via Mitsunobu conditions yields

(S)-1-(2-chlorophenyl)ethyl azide (Inversion).

Amination: Subsequent reduction of the azide affords the chiral amine, a key

pharmacophore.

Reactivity Map
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Figure 2: Functional group transformations and stereochemical outcomes.

Pharmaceutical Applications
(R)-1-(2-Chlorophenyl)ethanol is not merely a solvent but a Chiral Synthon.

Chiral Amines Synthesis: It is the direct precursor to (S)-1-(2-chlorophenyl)ethylamine. Chiral

amines of this class are structural motifs in calcimimetics and antifungal agents.

Agrochemicals: The 2-chlorophenyl moiety is prevalent in azole fungicides. High

enantiopurity is required to maximize biological activity and minimize off-target toxicity.

General Building Block: Used in the synthesis of libraries for GPCR ligands (e.g., histamine

receptors) where the ortho-chloro group provides a conformational lock, restricting rotation

and improving binding affinity.

Handling and Safety (MSDS Summary)
Signal Word:WARNING

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b2680201/docs?utm_src=pdf-body-img#r-1-2-chlorophenyl-ethanol-physical-and-chemical-properties
https://www.benchchem.com/product/b2680201/docs?utm_src=pdf-body#r-1-2-chlorophenyl-ethanol-physical-and-chemical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2680201?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hazard Class H-Code Statement

Skin Irritation H315 Causes skin irritation.

Eye Irritation H319
Causes serious eye irritation.

[2][3]

STOT-SE H335
May cause respiratory

irritation.

Storage Protocol:

Store in a cool, dry place (<15 °C recommended).[4]

Keep container tightly closed under an inert atmosphere (Nitrogen/Argon) to prevent

oxidation.

Segregate from strong oxidizing agents and acid chlorides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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